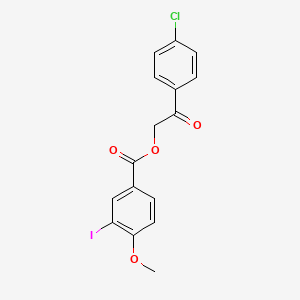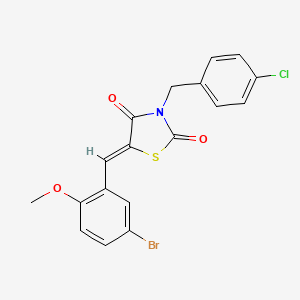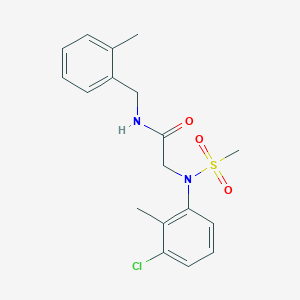![molecular formula C22H27BrN2O4S B3678370 N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3678370.png)
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide
Übersicht
Beschreibung
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide, also known as BDDAB, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. Studies have shown that N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide inhibits the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has also been shown to inhibit the activity of chitin synthase, an enzyme that is crucial for the growth of fungi.
Biochemical and Physiological Effects:
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has also been shown to induce apoptosis in cancer cells. In addition, N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has been found to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide in lab experiments is its broad spectrum of activity against various microorganisms. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi and viruses. However, one limitation of using N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide in lab experiments is its potential toxicity. Studies have shown that N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide can be toxic to mammalian cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide. One area of research could focus on the development of more potent derivatives of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide with improved selectivity and reduced toxicity. Another area of research could involve the use of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide as a lead compound for the development of new drugs for the treatment of bacterial, fungal, and viral infections. Finally, further studies could be conducted to elucidate the mechanism of action of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide and its potential applications in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O4S/c1-6-27-17-11-15(12-18(28-7-2)20(17)29-8-3)21(26)25-22(30)24-19-13(4)9-16(23)10-14(19)5/h9-12H,6-8H2,1-5H3,(H2,24,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOYCIMRRQMKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=C(C=C2C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3678291.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678306.png)

![3-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3678333.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678344.png)
![N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3678349.png)


![5-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3678364.png)

![N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678375.png)
![2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3678387.png)
